

SBP-7455: Application Notes and Protocols for Cell Culture Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **SBP-7455**, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, in cell culture experiments. This document outlines the mechanism of action, effective treatment concentrations in various cancer cell lines, and detailed protocols for assessing its effects on cell viability, apoptosis, and autophagic flux.

Mechanism of Action

SBP-7455 is an orally active small molecule that targets the ULK1 and ULK2 kinases, which are critical for the initiation of the autophagy cascade.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions. By inhibiting ULK1 and ULK2, SBP-7455 effectively blocks the initial steps of autophagy, leading to reduced cancer cell viability and potentiation of other anti-cancer therapies.[2][3] The inhibitory action of SBP-7455 on the ULK1/2 complex prevents the phosphorylation of downstream substrates, such as Beclin-1, Vps34, and ATG13, thereby halting the formation of the autophagosome.[3][4]

Data Summary: SBP-7455 Efficacy in Cancer Cell Lines



The following table summarizes the in vitro efficacy of **SBP-7455** in various cancer cell lines, providing key treatment concentrations for experimental design.

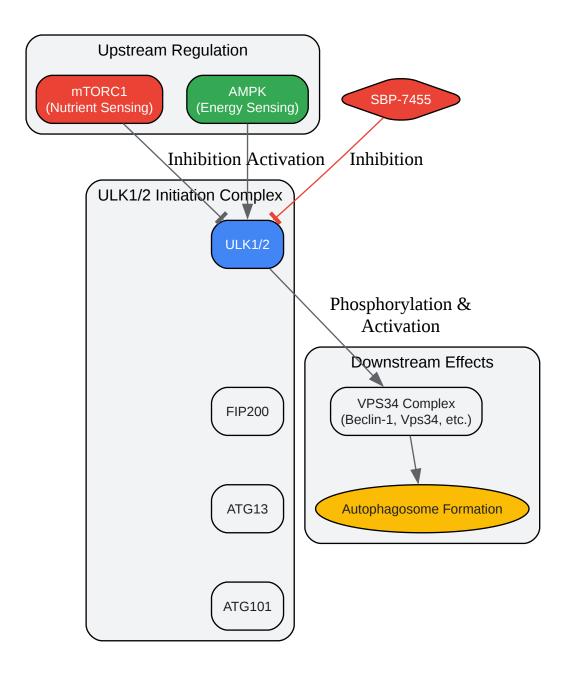
Cell Line	Cancer Type	Assay	Paramete r	Value	Treatmen t Duration	Referenc e
MDA-MB- 468	Triple- Negative Breast Cancer	Cell Viability (CellTiter- Glo)	IC50	0.3 μΜ	72 hours	[2]
hM19A (PDO)	Pancreatic Cancer	Cell Viability	IC50	1.6 μΜ	5 days	[1]
hM1E (PDO)	Pancreatic Cancer	Cell Viability	IC50	40.8 μΜ	5 days	[1]
MDA-MB- 468	Triple- Negative Breast Cancer	Apoptosis Induction (Annexin V)	Effective Concentrati on	10 μΜ	18 hours (in starvation media)	[2]
MDA-MB- 468	Triple- Negative Breast Cancer	Autophagic Flux Inhibition	Effective Concentrati on	10 μΜ	48 hours	[5]
Pancreatic Cancer Cells	Pancreatic Cancer	Cell Growth Inhibition	Effective Concentrati on	≥0.5μM	72 hours	[4]

PDO: Patient-Derived Organoid

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ULK1/2 signaling pathway and a general experimental workflow for assessing the cellular effects of **SBP-7455**.

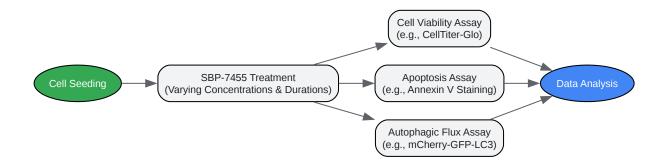




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ULK1/2 Signaling Pathway and SBP-7455 Inhibition.





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References

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